molecular formula C13H29BO B14522481 Dibutyl(4-methoxybutyl)borane CAS No. 62454-69-7

Dibutyl(4-methoxybutyl)borane

Cat. No.: B14522481
CAS No.: 62454-69-7
M. Wt: 212.18 g/mol
InChI Key: IBMGDHOYIXVZOO-UHFFFAOYSA-N
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Description

Dibutyl(4-methoxybutyl)borane is an organoboron compound featuring a boron atom bonded to two butyl groups and a 4-methoxybutyl substituent. Organoboranes are widely used in organic synthesis, catalysis, and hydrogen storage due to their tunable electronic properties and versatile reactivity .

Properties

CAS No.

62454-69-7

Molecular Formula

C13H29BO

Molecular Weight

212.18 g/mol

IUPAC Name

dibutyl(4-methoxybutyl)borane

InChI

InChI=1S/C13H29BO/c1-4-6-10-14(11-7-5-2)12-8-9-13-15-3/h4-13H2,1-3H3

InChI Key

IBMGDHOYIXVZOO-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)CCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(4-methoxybutyl)borane can be synthesized through the hydroboration of alkenes with diborane. The reaction typically involves the addition of diborane to an alkene, followed by the addition of butyl and 4-methoxybutyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is usually maintained at room temperature or lower to ensure the stability of the borane compound .

Industrial Production Methods

Industrial production of this compound involves the large-scale hydroboration of alkenes using diborane or borane complexes. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent side reactions. The use of borane-tetrahydrofuran or borane-dimethyl sulfide complexes can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(4-methoxybutyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibutyl(4-methoxybutyl)borane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl(4-methoxybutyl)borane involves the addition of the borane group to unsaturated carbon-carbon bonds, such as alkenes and alkynesThis results in the formation of organoborane intermediates, which can undergo further transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

a) Dibutoxy-(4-ethenylphenyl)borane (CAS 109339-49-3)
  • Structure : Aromatic vinylphenyl group attached to boron via two butoxy groups.
  • Reactivity : The conjugated vinyl group enhances electrophilic character, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solubility: Lower polarity due to aromatic and alkyl groups; soluble in non-polar solvents.
b) Pyrrolidine Borane and Piperidine Borane
  • Structure : Boron bonded to cyclic amines (pyrrolidine or piperidine).
  • Bond Characteristics : Piperidine borane exhibits a longer B–N bond (1.66 Å) than pyrrolidine borane (1.62 Å), despite stronger bond dissociation energy (BDE) in the former.
  • Applications : Both are hydrogen storage candidates due to low dehydrogenation energy barriers (~20–30 kJ/mol). Dibutyl(4-methoxybutyl)borane’s B–O bond may require higher energy for hydrogen release, limiting its suitability for this application .
c) Dioxaborinane Derivatives
  • Structure : Boron in a six-membered ring with oxygen atoms (e.g., 2-(4-benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane).
  • Electronic Effects : Electron-withdrawing substituents (e.g., benzyloxy) increase boron’s Lewis acidity. This compound’s methoxy group, being electron-donating, likely reduces Lewis acidity, making it less reactive in acid-catalyzed reactions compared to dioxaborinanes .

Thermodynamic and Physical Properties

Property This compound Piperidine Borane Dibutoxy-(4-ethenylphenyl)borane
Bond Type B–O (methoxybutyl) B–N B–O (butoxy/vinylphenyl)
Bond Length ~1.48 Å (estimated) 1.66 Å ~1.47 Å
Solubility Moderate (polar solvents) High (aqueous) Low (non-polar solvents)
Dehydrogenation Energy High (estimated) 25 kJ/mol Not applicable
Byproduct Borate salts (water-soluble) Borazane Borate salts

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